1,2-Ethanediamine, N-(2-chloroethyl)-, dihydrochloride chemical properties
1,2-Ethanediamine, N-(2-chloroethyl)-, dihydrochloride chemical properties
An In-depth Technical Guide to 1,2-Ethanediamine, N-(2-chloroethyl)-, dihydrochloride
Abstract
1,2-Ethanediamine, N-(2-chloroethyl)-, dihydrochloride (CAS No: 5590-29-4) is a bifunctional amine of significant interest in synthetic and medicinal chemistry. As a hydrochloride salt, it offers improved stability and handling characteristics compared to its free base form. Its structure, featuring a primary amine, a secondary amine, and a reactive chloroethyl group, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, reactivity, analytical characterization, and safe handling protocols, tailored for researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Physicochemical Properties
The fundamental identity of a chemical reagent is the cornerstone of its application. 1,2-Ethanediamine, N-(2-chloroethyl)-, dihydrochloride is systematically known as N'-(2-chloroethyl)ethane-1,2-diamine dihydrochloride.[1][2] The dihydrochloride salt form enhances its stability and water solubility, which is indicative of its ionic nature.[3]
Molecular Structure
The structure combines a flexible ethylenediamine backbone with a reactive chloroethyl moiety. The two amine groups are protonated in the dihydrochloride salt form.
Caption: Structure of 1,2-Ethanediamine, N-(2-chloroethyl)-, dihydrochloride.
Core Properties
The key physicochemical properties are summarized below, providing essential data for experimental design and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 5590-29-4 | [1][2][4] |
| Molecular Formula | C₄H₁₃Cl₃N₂ | [1][2][4] |
| Molecular Weight | 195.52 g/mol | [1][2][4][5] |
| Appearance | Off-white to pale beige solid | [6][7] |
| Synonyms | N-(2-Chloroethyl)ethylenediamine dihydrochloride, N1-(2-Chloroethyl)-1,2-ethanediamine dihydrochloride | [2][3][6] |
| Solubility | Soluble in water | [3] |
| Storage | 2-8°C, Hygroscopic, under inert atmosphere | [6][8] |
Reactivity Profile and Mechanistic Considerations
The synthetic utility of this compound is derived from its trifunctional nature. The presence of a primary amine, a secondary amine, and an alkyl chloride allows for a variety of sequential or competitive reactions. It is recognized as a potent alkylating agent due to the electrophilic nature of the carbon atom bonded to the chlorine.[9]
Key Reactive Pathways
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N-Alkylation: Both the primary and secondary amines can act as nucleophiles, reacting with electrophiles. The primary amine is generally more sterically accessible and more nucleophilic than the protonated secondary amine.
-
Alkyl Chloride Substitution: The chloroethyl group is the primary site for alkylation reactions. It readily undergoes nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles (e.g., amines, thiols, alkoxides), displacing the chloride ion. This reactivity is central to its function as a synthetic building block.[3]
-
Intramolecular Cyclization: Under basic conditions, the deprotonated primary amine can act as an intramolecular nucleophile, attacking the electrophilic carbon of the chloroethyl group to form a six-membered piperazine ring. This is a common and often desired transformation in the synthesis of piperazine-containing drug scaffolds.
Caption: Key reactive pathways of the N-(2-chloroethyl)ethanediamine core structure.
This dual reactivity makes it a crucial intermediate. For instance, in drug development, one amine might be protected while the chloroethyl group is reacted, followed by deprotection and further functionalization of the amine.
Analytical Characterization Protocols
Rigorous analytical control is essential to ensure the identity and purity of starting materials in research and development.
Identification by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of the compound.
Methodology:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, typically deuterium oxide (D₂O), to facilitate the exchange of the acidic amine protons.
-
Acquire the proton NMR spectrum on a spectrometer (e.g., 400 MHz).[10]
-
Process the data and analyze the chemical shifts (δ), splitting patterns, and signal integrations.
Expected Result: The spectrum in D₂O should exhibit four distinct signals corresponding to the four non-equivalent methylene (-CH₂) groups. The acidic protons on the amines will exchange with the D₂O solvent and will likely not be observed.
-
δ ~3.9 ppm (triplet): Protons on the carbon adjacent to the chlorine (-CH₂Cl).
-
δ ~3.4 ppm (multiplets/triplets): Protons on the four carbons of the ethylenediamine backbone, shifted downfield due to the influence of the adjacent nitrogen atoms.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of the main compound and detect any related impurities.
Methodology: A reverse-phase HPLC method is generally suitable.[10]
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: Agilent Zorbax SB-CN (150 mm x 4.6 mm, 3.5 µm) or a similar polar-embedded column is effective.[11]
-
Mobile Phase A: 10mM Potassium Phosphate Dibasic (K₂HPO₄), pH adjusted to 8.0.[11]
-
Mobile Phase B: Acetonitrile.[11]
-
Elution: Isocratic elution with a ratio of 40:60 (Mobile Phase A: Mobile Phase B).[11]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 195 nm, where the compound absorbs UV light.[11]
-
Injection Volume: 10 µL.
-
Quantification: Purity is calculated by the area percentage of the main peak relative to the total area of all observed peaks.
Trustworthiness: This method provides excellent specificity for separating the polar parent compound from potential non-polar impurities or starting materials like ethanolamine.[11] The use of a phosphate buffer ensures consistent retention times and peak shapes.
Applications in Drug Development and Chemical Synthesis
The primary application of this compound is as a versatile intermediate.[9] Its trifunctional nature is exploited to build molecular complexity.
-
Pharmaceuticals: It serves as a key building block for synthesizing various active pharmaceutical ingredients (APIs). Research has shown its utility as an antihistamine and in the synthesis of other biologically active molecules.[12]
-
Chemical Synthesis: It is used in the preparation of substituted piperazines, which are prevalent structural motifs in many marketed drugs. It also acts as a linker or spacer in the design of complex organic molecules.[12]
Safety, Handling, and Storage
As a reactive and corrosive chemical, strict adherence to safety protocols is mandatory.
Hazard Identification
The compound is classified with the following primary hazards:
-
H290: May be corrosive to metals.
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
Safe Handling Protocol
Objective: To prevent personal exposure and ensure safe laboratory practice.
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[13] Ensure an eyewash station and safety shower are immediately accessible.[13]
-
Personal Protective Equipment (PPE):
-
Handling Practices:
-
Avoid all personal contact, including inhalation of dust.
-
Do not eat, drink, or smoke in the handling area.
-
Weigh and transfer the solid carefully to avoid generating dust.
-
Wash hands thoroughly after handling.
-
-
Spill Response: In case of a spill, absorb with an inert material and place in a suitable container for disposal. Avoid generating dust.
Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] Recommended storage temperature is between 2-8°C.[6][8]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases. The material is hygroscopic and should be protected from moisture.
Conclusion
1,2-Ethanediamine, N-(2-chloroethyl)-, dihydrochloride is a high-value chemical intermediate whose utility is rooted in its distinct reactive sites. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is paramount for its effective and safe use in research and development. The analytical protocols detailed herein provide a framework for ensuring the quality and integrity of the material, which is a prerequisite for reproducible and reliable scientific outcomes in drug discovery and chemical synthesis.
References
Sources
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- 2. 1,2-Ethanediamine, N-(2-chloroethyl)-, dihydrochloride | C4H13Cl3N2 | CID 21790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 5590-29-4: N-(2-chloroethyl)ethane-1,2-diaminium dichl… [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. veeprho.com [veeprho.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]
- 12. Buy N-2-Chloroethyl ethylenediamine hydrochloride | 5590-29-4 [smolecule.com]
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